4-Bromo-2-phenyloxazole

Description

BenchChem offers high-quality 4-Bromo-2-phenyloxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-phenyloxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHUUTIZYTZSSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30479785 | |

| Record name | 4-Bromo-2-phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861440-59-7 | |

| Record name | 4-Bromo-2-phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-phenyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Oxazole Scaffold as a Cornerstone in Modern Chemistry

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-2-phenyloxazole

The oxazole ring system is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This scaffold is a privileged structure in medicinal chemistry and materials science, found in a vast array of natural products and synthetic compounds with significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Among the myriad of substituted oxazoles, 4-Bromo-2-phenyloxazole emerges as a particularly valuable synthetic intermediate. Its structure combines the stable 2-phenyloxazole core with a strategically placed bromine atom, which serves as a versatile functional handle for a wide range of chemical transformations.

This guide provides a comprehensive technical overview of 4-Bromo-2-phenyloxazole, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, synthetic methodologies, characteristic reactivity, and key applications, offering field-proven insights into its utility as a molecular building block.

Molecular Identity and Physicochemical Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. 4-Bromo-2-phenyloxazole is a solid at room temperature with well-defined physical constants that dictate its handling, storage, and reaction conditions.

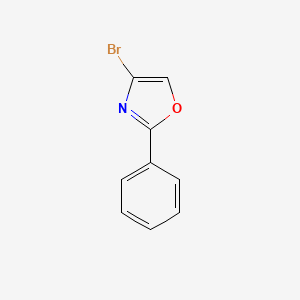

Caption: Structure of 4-Bromo-2-phenyloxazole.

Table 1: Physicochemical Properties of 4-Bromo-2-phenyloxazole

| Property | Value | Reference(s) |

| CAS Number | 861440-59-7 | [4][5] |

| Molecular Formula | C₉H₆BrNO | [4][5] |

| Molecular Weight | 224.05 g/mol | [4][5] |

| Appearance | Solid | [1] |

| Boiling Point | 308.3 ± 34.0 °C at 760 mmHg | [5] |

| Density | 1.5 ± 0.1 g/cm³ | [5] |

| Flash Point | 140.2 ± 25.7 °C | [5] |

| LogP | 3.13 | [5] |

| Storage | 2-8°C, inert atmosphere | [5] |

Synthesis and Spectroscopic Characterization

The synthesis of highly substituted oxazoles is a field of continuous innovation, driven by their widespread applications.[1] Several robust methods can be employed or adapted for the synthesis of 4-Bromo-2-phenyloxazole.

Synthetic Strategies

While multiple pathways exist for forming the oxazole core, a common and effective strategy involves the cyclization of an appropriate acyclic precursor followed by bromination, or the use of a pre-brominated starting material. A plausible approach is the bromination of 2-phenyloxazole or the direct synthesis from a brominated precursor. One established method involves the reaction of phenylacetone with bromine.[4]

Caption: Generalized workflow for oxazole synthesis.

Exemplary Protocol: Synthesis via Bromination of 2-Phenyloxazole

This protocol describes a representative method for the synthesis of the title compound. The choice of a non-polar solvent and a suitable bromine source like N-Bromosuccinimide (NBS) is critical for achieving regioselectivity at the C4 position.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-phenyloxazole (1.0 equiv.) and a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv.) to the solution. For radical initiation, add a catalytic amount of benzoyl peroxide or azobisisobutyronitrile (AIBN).

-

Reaction Execution: Heat the mixture to reflux and stir under a nitrogen atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure 4-Bromo-2-phenyloxazole.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques.[6] The data presented below are expected values based on the structure and published data for analogous compounds.[1][7][8][9]

Table 2: Expected Spectroscopic Data for 4-Bromo-2-phenyloxazole

| Technique | Expected Features |

| ¹H NMR | - δ 8.1-7.9 ppm (m, 2H): Protons ortho to the oxazole on the phenyl ring. - δ 7.9-7.8 ppm (s, 1H): Proton at the C5 position of the oxazole ring. - δ 7.5-7.3 ppm (m, 3H): Meta and para protons on the phenyl ring. |

| ¹³C NMR | - δ ~161 ppm: C2 (oxazole ring). - δ ~142 ppm: C5 (oxazole ring). - δ ~130-125 ppm: Phenyl ring carbons. - δ ~115 ppm: C4 (oxazole ring, attached to Br). |

| FT-IR (cm⁻¹) | - ~1650 (C=N stretch): Characteristic of the oxazole imine functionality. - ~1550 (C=C stretch): Aromatic ring stretching. - ~1150 (C-O stretch): Lactone-like C-O bond in the ring. |

| Mass Spec. (MS) | - m/z [M]⁺ and [M+2]⁺: Molecular ion peaks at ~223 and ~225, respectively, in a nearly 1:1 ratio, which is the characteristic isotopic signature of a monobrominated compound. |

Chemical Reactivity and Key Synthetic Transformations

The synthetic utility of 4-Bromo-2-phenyloxazole is anchored in its reactivity, primarily at the C4-Br bond and the C5-H position. The bromine atom serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions and facilitates metal-halogen exchange.

A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for C-C bond formation, and the C(sp²)-Br bond of 4-Bromo-2-phenyloxazole is an ideal substrate.[10] This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the C4 position, making it a cornerstone for generating molecular diversity in drug discovery programs.[11][12][13]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Reaction Setup: In a reaction vessel, combine 4-Bromo-2-phenyloxazole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 equiv.).[14]

-

Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

-

Solvent and Degassing: Add a solvent mixture, typically dioxane/water or toluene/ethanol.[13][14] Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to afford 2,4-diphenyloxazole.

B. Lithiation and Electrophilic Quench

Metal-halogen exchange, particularly bromine-lithium exchange, is a powerful technique for creating a nucleophilic carbon center from a C-Br bond.[15] Treating 4-Bromo-2-phenyloxazole with a strong organolithium base like n-butyllithium (n-BuLi) at low temperatures generates a highly reactive 4-lithio-2-phenyloxazole intermediate.[16][17] This intermediate can be trapped with a diverse range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups at the C4 position.

Caption: Workflow for C4 functionalization via lithiation.

Applications in Research and Drug Discovery

The true value of 4-Bromo-2-phenyloxazole lies in its role as a versatile scaffold for constructing complex molecules. The ability to easily modify the C4 position through the reactions described above allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.

The 2-phenyloxazole core is a known pharmacophore, and by using the bromo-intermediate, researchers can rapidly generate libraries of analogs for biological screening.[18] For example, it can serve as a precursor for compounds targeting enzymes involved in inflammation or for synthesizing novel benzodiazepine analogs for neuroscience research.[8][12][14]

Caption: Use of 4-Bromo-2-phenyloxazole in library synthesis.

Safety, Handling, and Storage

As with any halogenated aromatic compound, proper safety protocols must be strictly followed when handling 4-Bromo-2-phenyloxazole. It should be treated as a potentially hazardous substance.

Table 3: Safety and Handling Guidelines

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[19][20][21] |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[22] Avoid contact with skin and eyes.[19] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place (recommended 2-8°C).[5] Keep away from strong oxidizing agents and direct sunlight.[19][20] |

| First Aid | In case of skin contact: Immediately wash with plenty of soap and water.[20] In case of eye contact: Rinse cautiously with water for several minutes.[19] If inhaled: Move person to fresh air.[19] If swallowed: Rinse mouth and seek medical attention.[19] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[21] |

Conclusion

4-Bromo-2-phenyloxazole is a high-value, versatile building block for chemical synthesis. Its well-defined physicochemical properties, accessible synthetic routes, and predictable reactivity make it an indispensable tool for researchers. The strategic placement of the bromine atom enables a host of powerful chemical transformations, most notably palladium-catalyzed cross-coupling and lithiation reactions, providing a gateway to vast chemical diversity. For professionals in drug discovery and materials science, mastering the chemistry of this intermediate unlocks significant potential for innovation and the creation of novel, high-impact molecules.

References

-

HIGHLY EFFICIENT SYNTHESIS OF 2,4-DISUBSTITUTED OXAZOLES THROUGH PALLADIUM/COPPER COMEDIATED DIRECT ARYLATION REACTION. (n.d.). Asian Journal of Chemistry. Retrieved January 2, 2026, from [Link]

-

Brady, T. P., & Gu, Y. (2002). A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. Organic Letters, 4(16), 2665–2668. [Link]

-

Brady, T. P., & Gu, Y. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters, 4(16), 2665–2668. [Link]

-

A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. (2002). Organic Letters. Retrieved January 2, 2026, from [Link]

-

Wang, Z., et al. (2018). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 83(15), 8436–8444. [Link]

-

Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed by quenching with methanol. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

4-Bromo-2-phenyl-1,3-oxazole. (n.d.). Chemsrc. Retrieved January 2, 2026, from [Link]

-

Safety Data Sheet. (2022). Kishida Chemical Co., Ltd. Retrieved January 2, 2026, from [Link]

-

G-Frîncu, R. M., et al. (2021). New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment. Farmacia, 69(2), 268-280. [Link]

-

Synthesis and Herbicidal Activity of 4-Benzylidene-2-phenyl oxazol-5(4H)-one Derivatives using L-Proline as Catalyst. (2016). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Safety data sheet. (2023). CPAChem. Retrieved January 2, 2026, from [Link]

-

4-Bromo-2-phenylthiazole. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). SpringerLink. Retrieved January 2, 2026, from [Link]

-

Synthesis of 5‐bromo‐2‐phenyloxazole 29. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. (1987). Journal of the Chemical Society, Perkin Transactions 1, 79-86. [Link]

-

4-Bromo-2-methyloxazole. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Reaction pathways for the lithiation. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

4-Bromo-2,3-dihydroisoxazoles: Synthesis and Application in Halogen-Lithium Exchange Reactions. (2014). ResearchGate. Retrieved January 2, 2026, from [Link]

-

The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery. (n.d.). XINGTAI LABS. Retrieved January 2, 2026, from [Link]

-

El-Gamal, M. I., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 144, 544-553. [Link]

-

The Role of 2-Benzoyl-4-bromoaniline in Modern Drug Discovery. (n.d.). XINGTAI LABS. Retrieved January 2, 2026, from [Link]

-

¹H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Khan, K. M., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(8), 1856. [Link]

-

Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). (n.d.). Growing Science. Retrieved January 2, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved January 2, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Al-Hourani, B. J., et al. (2023). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2023(2), M1636. [Link]

- FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. (n.d.). ResearchGate. Retrieved January 2, 2026, from https://www.researchgate.net/figure/b-FT-IR-spectra-of-4-bromo-2-E-phenyliminomethylphenol_fig2_282580170

-

Spectroscopy Problems. (n.d.). University of Colorado Boulder. Retrieved January 2, 2026, from [Link]

-

4 Bromo 2 5 DMA. (n.d.). mzCloud. Retrieved January 2, 2026, from [Link]

-

4-bromo-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

Sources

- 1. journals.innovareacademics.in [journals.innovareacademics.in]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-Bromo-2-phenyloxazole | 861440-59-7 | LJB44059 [biosynth.com]

- 5. 4-Bromo-2-phenyl-1,3-oxazole | CAS#:861440-59-7 | Chemsrc [chemsrc.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. mdpi.com [mdpi.com]

- 14. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 18. nbinno.com [nbinno.com]

- 19. kishida.co.jp [kishida.co.jp]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. aksci.com [aksci.com]

A Technical Guide to 4-Bromo-2-phenyloxazole (CAS 861440-59-7): Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] 4-Bromo-2-phenyloxazole (CAS: 861440-59-7) has emerged as a particularly valuable synthetic intermediate. Its structure combines the stable 2-phenyloxazole motif with a strategically placed bromine atom at the C4 position, rendering it an ideal substrate for carbon-carbon bond-forming reactions. This guide provides an in-depth analysis of its physicochemical properties, a detailed and validated synthesis protocol, its core reactivity—with a focus on palladium-catalyzed cross-coupling—and its strategic application in the generation of compound libraries for drug discovery.

Physicochemical Properties

A summary of the key properties of 4-Bromo-2-phenyloxazole is provided below for quick reference. Proper storage at 2-8°C in an inert atmosphere is recommended to ensure long-term stability.[3]

| Property | Value | Reference(s) |

| CAS Number | 861440-59-7 | [4][5] |

| Molecular Formula | C₉H₆BrNO | [4] |

| Molecular Weight | 224.05 g/mol | [4] |

| Appearance | Solid | |

| Boiling Point | 308.3 ± 34.0 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [6] |

| SMILES | BrC1=COC(C2=CC=CC=C2)=N1 | [4] |

| Storage | Store at 2-8°C, Inert atmosphere | [3] |

Synthesis Pathway: Electrophilic Bromination

4-Bromo-2-phenyloxazole is most reliably prepared via the regioselective bromination of its parent heterocycle, 2-phenyloxazole. The oxazole ring is sufficiently electron-rich to undergo electrophilic aromatic substitution, and the C4 position is generally the most reactive site.[7] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it is a solid, easy-to-handle source of electrophilic bromine that minimizes the formation of over-brominated byproducts.[8][9]

Caption: Synthetic workflow for 4-Bromo-2-phenyloxazole.

Detailed Step-by-Step Synthesis Protocol

This protocol describes the electrophilic bromination of 2-phenyloxazole using N-bromosuccinimide.

Materials:

-

2-Phenyloxazole (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0 eq)[8]

-

Acetonitrile (MeCN) or other suitable aprotic solvent

-

Deionized Water

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-phenyloxazole (1.0 eq) and dissolve it in acetonitrile (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add N-bromosuccinimide (1.0 eq) to the cooled solution in one portion.

-

Causality Note: Performing the reaction at a reduced temperature helps control the reaction's exothermicity and improves the selectivity for mono-bromination at the C4 position. Acetonitrile is chosen as it is a polar aprotic solvent that effectively solubilizes the reactants without interfering with the reaction.[8]

-

-

Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Workup: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any acidic byproducts) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification (Self-Validation): The resulting crude residue should be purified by column chromatography on silica gel. The product is typically eluted with a hexane/ethyl acetate gradient.

-

Characterization: Confirm the structure and purity of the isolated white solid product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Core Reactivity: A Gateway to 2,4-Disubstituted Oxazoles

The synthetic value of 4-Bromo-2-phenyloxazole lies in the reactivity of its C4-Br bond. This site serves as a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[10] It involves the reaction of an organohalide (in this case, 4-Bromo-2-phenyloxazole) with an organoboron species (a boronic acid or ester) in the presence of a palladium catalyst and a base.[11] This reaction is highly valued in drug discovery for its reliability, mild conditions, and exceptional tolerance of various functional groups.[12]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Representative Protocol for Suzuki-Miyaura Coupling

Materials:

-

4-Bromo-2-phenyloxazole (1.0 eq)

-

Aryl- or Heteroaryl-boronic acid (1.1–1.5 eq)

-

Palladium catalyst, e.g., Pd(PPh₃)₄ (5 mol %)[13]

-

Base, e.g., K₃PO₄ or Cs₂CO₃ (2.0 eq)

-

Solvent, e.g., 1,4-Dioxane or DME/Water mixture[14]

Procedure:

-

Inert Atmosphere: To a Schlenk flask or microwave vial, add 4-Bromo-2-phenyloxazole, the boronic acid, the palladium catalyst, and the base.

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent(s) via syringe.

-

Causality Note: An inert atmosphere is critical because the active Pd(0) catalyst can be oxidized by atmospheric oxygen, deactivating it. The base is required for the transmetalation step, where the organic group is transferred from boron to the palladium center.[11]

-

-

Heating: Heat the reaction mixture to 80-120 °C with vigorous stirring. Microwave irradiation can often be used to significantly reduce reaction times.

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent, and wash with water to remove the inorganic salts.

-

Purification: Dry the organic phase, concentrate, and purify the product via column chromatography or recrystallization to yield the desired 2,4-disubstituted oxazole.

Applications in Drug Discovery

The true utility of 4-Bromo-2-phenyloxazole is realized when its reactivity is applied in a drug discovery context. The 2,4-disubstituted oxazole core is a "privileged scaffold," appearing in numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][7][15]

By employing the Suzuki-Miyaura coupling protocol, medicinal chemists can rapidly generate large libraries of novel analogues. Starting from the single building block, 4-Bromo-2-phenyloxazole, hundreds of different aryl and heteroaryl groups can be introduced at the C4 position by simply varying the boronic acid coupling partner. This parallel synthesis approach is fundamental to modern hit-to-lead campaigns.

Caption: Drug discovery workflow using 4-Bromo-2-phenyloxazole.

Safety and Handling

4-Bromo-2-phenyloxazole is associated with several hazard classifications and requires careful handling in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling Recommendations:

-

Always handle this compound within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[16]

-

Avoid generating dust.[17]

-

In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[18]

Conclusion

4-Bromo-2-phenyloxazole is a high-value, versatile building block for chemical synthesis and drug discovery. Its straightforward preparation and, more importantly, the strategic reactivity of its C4-bromo group make it an indispensable tool for medicinal chemists. The ability to readily participate in robust and high-yielding cross-coupling reactions like the Suzuki-Miyaura coupling allows for the efficient exploration of chemical space around the privileged 2,4-disubstituted oxazole scaffold, accelerating the discovery of novel therapeutic agents.

References

-

4-Bromo-2-phenyl-1,3-oxazole | CAS#:861440-59-7. Chemsrc. [Link]

-

Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. ResearchGate. [Link]

-

Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides. Royal Society of Chemistry. [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Center for Biotechnology Information. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. [Link]

-

HIGHLY EFFICIENT SYNTHESIS OF 2,4-DISUBSTITUTED OXAZOLES THROUGH PALLADIUM/COPPER COMEDIATED DIRECT ARYLATION REACTION. Innovare Academic Sciences. [Link]

-

Synthesis and Herbicidal Activity of 4-Benzylidene-2-phenyl oxazol-5(4H)-one Derivatives using L-Proline as Catalyst. ResearchGate. [Link]

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Center for Biotechnology Information. [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

-

Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. Lat. Am. J. Pharm.[Link]

-

Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. [Link]

-

4-Bromoaniline - SAFETY DATA SHEET. Alfa Aesar. [Link]

-

4'-BROMO-2'-NITROACETANILIDE Safety Data Sheets(SDS). LookChem. [Link]

-

Scheme 7. Synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolone 16. ResearchGate. [Link]

-

Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Cole-Parmer. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. cas 861440-59-7|| where to buy 4-bromo-2-phenyloxazole [chemenu.com]

- 4. 4-Bromo-2-phenyloxazole | 861440-59-7 | LJB44059 [biosynth.com]

- 5. 4-BroMo-2-phenyl-oxazole | 861440-59-7 [chemicalbook.com]

- 6. 4-Bromo-2-phenyl-1,3-oxazole | CAS#:861440-59-7 | Chemsrc [chemsrc.com]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. journals.innovareacademics.in [journals.innovareacademics.in]

- 15. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aksci.com [aksci.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. fishersci.com [fishersci.com]

Introduction: The Oxazole Scaffold as a Privileged Structure in Modern Chemistry

An In-depth Technical Guide to the Synthesis and Derivatization of 4-Bromo-2-phenyloxazole

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and π-π stacking interactions allow it to bind to a wide array of biological targets.[3] Consequently, the oxazole motif is found in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][4]

Within this important class of compounds, 4-bromo-2-phenyloxazole stands out as a particularly valuable synthetic intermediate. The phenyl group at the C2 position provides a stable structural anchor, while the bromine atom at the C4 position serves as a versatile functional handle. This "handle" is readily exploited in a variety of transition metal-catalyzed cross-coupling reactions, enabling the systematic and efficient construction of diverse molecular libraries.[5][6] This guide offers a detailed exploration of the principal synthetic routes to the core 2-phenyloxazole scaffold, the specific methods for synthesizing 4-bromo-2-phenyloxazole, and the subsequent derivatization strategies that make it a powerful tool for researchers in drug discovery and materials science.

Part 1: Foundational Synthesis of the 2-Phenyloxazole Core

Understanding the construction of the parent oxazole ring is essential before approaching its halogenated derivatives. Several classical and modern methods have been established, each with distinct advantages depending on the desired substitution pattern and available starting materials.

The Robinson-Gabriel Synthesis

One of the most traditional and reliable methods is the Robinson-Gabriel synthesis, which involves the intramolecular cyclodehydration of a 2-acylamino-ketone.[1][7][8] The reaction is typically promoted by strong dehydrating agents such as concentrated sulfuric acid (H₂SO₄), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃).[1][9]

The causality of this reaction lies in the acid-catalyzed activation of the ketone carbonyl, which renders it susceptible to intramolecular nucleophilic attack by the amide oxygen. The resulting five-membered dihydrooxazolol intermediate then undergoes dehydration to yield the aromatic oxazole ring.[9] This method is robust and has been a mainstay for generating 2,5-di- and 2,4,5-trisubstituted oxazoles.

The Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this method constructs the oxazole ring from the condensation of a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[10][11][12] It was one of the first routes developed for producing 2,5-disubstituted oxazoles and is particularly effective for aromatic reactants.[10] The mechanism proceeds through the formation of an intermediate that dehydrates under the acidic conditions to form the stable aromatic heterocycle.

The Van Leusen Oxazole Synthesis

A more modern and highly versatile approach is the Van Leusen reaction, which utilizes tosylmethylisocyanide (TosMIC) as a key reagent.[13][14] This method allows for the one-pot synthesis of oxazoles from aldehydes.[15] The reaction is driven by the unique reactivity of TosMIC, which possesses acidic α-protons, a sulfinic acid moiety that acts as an excellent leaving group, and an isocyanide carbon that facilitates cyclization.[15][16] The reaction proceeds via the initial deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde carbonyl. A subsequent 5-endo-dig cyclization and elimination of the tosyl group yields the oxazole product.[14]

Part 2: Targeted Synthesis of 4-Bromo-2-phenyloxazole

The most direct and efficient strategy for preparing 4-bromo-2-phenyloxazole is the electrophilic bromination of the pre-formed 2-phenyloxazole ring. This approach leverages the inherent reactivity of the oxazole core.

Mechanism and Regioselectivity

The bromination of 2-phenyloxazole is a classic electrophilic aromatic substitution reaction. The C4 and C5 positions of the oxazole ring are electron-rich and thus susceptible to electrophilic attack. However, the C4 position is generally more reactive, leading to regioselective bromination at this site. This selectivity is governed by the electronic influence of the ring oxygen and nitrogen atoms. The reaction is typically carried out using a mild brominating agent to avoid over-bromination or ring-opening side reactions.[17] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, often used in a non-polar solvent like tetrahydrofuran (THF) or carbon tetrachloride (CCl₄).[3][18]

Detailed Experimental Protocol: Direct Bromination

This protocol is a self-validating system, where successful execution relies on careful control of stoichiometry and reaction conditions to ensure high regioselectivity and yield.

Materials:

-

2-Phenyloxazole

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenyloxazole (1.0 eq) in anhydrous THF.

-

Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature. The slight excess of NBS ensures complete consumption of the starting material.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine species.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel to afford pure 4-bromo-2-phenyloxazole.

Part 3: Derivatization via Palladium-Catalyzed Cross-Coupling

The true synthetic utility of 4-bromo-2-phenyloxazole lies in its capacity as a substrate for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the C4 position provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of complex derivatives.[5][19]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester.[20][21] This reaction is fundamental in drug development for constructing biaryl scaffolds.[20]

Generalized Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a Schlenk flask, add 4-bromo-2-phenyloxazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).[5][22]

-

Solvent Addition: Evacuate and backfill the flask with an inert gas. Add a degassed solvent system, commonly a mixture of toluene and water or dioxane and water.

-

Heating and Monitoring: Heat the reaction mixture (typically 80-100 °C) and stir until TLC or LC-MS analysis indicates consumption of the starting bromide.

-

Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography or recrystallization.

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | ~82%[5] |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | High |

| 3-Thienylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | High |

| 4-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | Moderate-High |

| Table 1: Representative conditions for Suzuki-Miyaura coupling reactions of 4-bromo-2-phenyloxazole. Yields are representative and may vary. |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between 4-bromo-2-phenyloxazole and a terminal alkyne.[5] This reaction is invaluable for introducing linear, rigid alkynyl linkers into molecular structures. It typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base.[5]

Generalized Protocol: Sonogashira Coupling

-

Reaction Setup: In a dried flask, combine 4-bromo-2-phenyloxazole (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a copper(I) salt (e.g., CuI).

-

Reagent Addition: Add a solvent such as toluene or THF, followed by an amine base (e.g., triethylamine, Et₃N), which also acts as a solvent. Finally, add the terminal alkyne (1.1-1.5 eq).

-

Reaction and Workup: Stir the mixture at room temperature or with gentle heating until the reaction is complete. The workup typically involves filtering off the amine hydrobromide salt and concentrating the filtrate, followed by standard extraction and purification procedures.

Part 4: Spectroscopic Characterization

Confirmation of the structure and purity of 4-bromo-2-phenyloxazole and its derivatives is achieved through standard spectroscopic techniques.[23]

-

¹H NMR: The proton NMR spectrum of 4-bromo-2-phenyloxazole is expected to show a singlet for the C5-proton of the oxazole ring and multiplets in the aromatic region corresponding to the phenyl group protons.

-

¹³C NMR: The carbon NMR will show distinct signals for the oxazole ring carbons and the phenyl group carbons. The carbon atom bearing the bromine (C4) will appear at a characteristic chemical shift.

-

Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The exact mass should correspond to the molecular formula C₉H₆BrNO.[24][25]

Conclusion

4-Bromo-2-phenyloxazole is a high-value, versatile building block whose synthesis and derivatization are critical skills for chemists in pharmaceutical and materials science. Its preparation via direct, regioselective bromination of 2-phenyloxazole is efficient and straightforward. The true power of this intermediate is unleashed in its subsequent functionalization, particularly through robust and predictable palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings. By mastering the protocols outlined in this guide, researchers can rapidly access a wide chemical space of novel oxazole derivatives, accelerating the discovery of new therapeutic agents and advanced materials.

References

- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 11. Fischer Oxazole Synthesis [drugfuture.com]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 13. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 15. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 16. Van Leusen Reaction [organic-chemistry.org]

- 17. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bromination - Common Conditions [commonorganicchemistry.com]

- 19. youtube.com [youtube.com]

- 20. benchchem.com [benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]

- 23. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. PubChemLite - 4-bromo-2-phenyl-1,3-oxazole (C9H6BrNO) [pubchemlite.lcsb.uni.lu]

- 25. 4-Bromo-2-phenyl-1,3-oxazole | CAS#:861440-59-7 | Chemsrc [chemsrc.com]

A Spectroscopic Guide to 4-Bromo-2-phenyloxazole: An In-Depth Technical Overview

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Bromo-2-phenyloxazole is a heterocyclic compound of significant interest within medicinal chemistry and materials science. As a substituted oxazole, it serves as a valuable scaffold for the synthesis of more complex molecules with potential biological activity. The precise characterization of this compound is paramount for its application in drug development and scientific research, ensuring its identity, purity, and structural integrity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous elucidation of its molecular structure.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Bromo-2-phenyloxazole. As experimentally acquired spectra for this specific molecule are not widely available in the public domain, this document leverages established principles of spectroscopy and data from analogous compounds to present a detailed prediction and interpretation of its spectral characteristics. This approach serves as a robust reference for researchers, aiding in the identification and characterization of 4-Bromo-2-phenyloxazole and related derivatives.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the atoms of 4-Bromo-2-phenyloxazole are numbered as shown in the following diagram.

Caption: Molecular structure of 4-Bromo-2-phenyloxazole with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 4-Bromo-2-phenyloxazole is expected to show signals corresponding to the protons on the oxazole and phenyl rings.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | Multiplet | 2H | H-2', H-6' |

| ~7.50 | Multiplet | 3H | H-3', H-4', H-5' |

| ~7.40 | Singlet | 1H | H-5 |

Methodology for Prediction

The predicted chemical shifts are based on the analysis of structurally similar compounds. Protons on a phenyl ring attached to an electron-withdrawing group typically appear in the range of 7.4-8.1 ppm. The protons ortho to the oxazole ring (H-2' and H-6') are expected to be the most deshielded due to the inductive effect and anisotropy of the heterocyclic ring. The remaining phenyl protons (H-3', H-4', and H-5') are expected to resonate as a complex multiplet at a slightly lower chemical shift. The single proton on the oxazole ring (H-5) is anticipated to appear as a singlet in the aromatic region.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-2-phenyloxazole in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Parameters:

-

Spectrometer: 500 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 5.0 s

-

Pulse Width: 90°

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase the resulting spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate the signals to determine the relative number of protons.

Interpretation of the Predicted Spectrum

The ¹H NMR spectrum is expected to be relatively simple, with two distinct regions of signals. The downfield region (around 7.40-8.05 ppm) will contain all the aromatic protons. The two protons at the ortho positions of the phenyl ring (H-2' and H-6') are expected to be deshielded and appear as a multiplet around 8.05 ppm. The remaining three protons of the phenyl ring (H-3', H-4', and H-5') will likely overlap and appear as a multiplet around 7.50 ppm. The proton on the oxazole ring (H-5) is not coupled to any other protons and is therefore expected to be a sharp singlet around 7.40 ppm.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~161.0 | C-2 |

| ~142.0 | C-5 |

| ~131.0 | C-4' |

| ~129.0 | C-2', C-6' |

| ~128.5 | C-1' |

| ~126.5 | C-3', C-5' |

| ~118.0 | C-4 |

Methodology for Prediction

The predicted ¹³C NMR chemical shifts are estimated from data for substituted benzenes and oxazoles. The carbon atom C-2, being part of the oxazole ring and bonded to nitrogen and the phenyl group, is expected to be the most downfield. The other oxazole ring carbons, C-4 and C-5, will have distinct chemical shifts, with C-4 being significantly shielded due to the attached bromine atom. The phenyl ring carbons will appear in the typical aromatic region (120-140 ppm).

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Parameters:

-

Spectrometer: 125 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Decoupling: Proton decoupled

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

-

Data Processing: Apply a Fourier transform and phase the spectrum. Reference the spectrum to the solvent signal of CDCl₃ (δ = 77.16 ppm).

Interpretation of the Predicted Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals. The signal for C-2 is expected at the lowest field (~161.0 ppm). The quaternary carbon C-4, attached to bromine, is predicted to be the most upfield of the heterocyclic carbons (~118.0 ppm). The phenyl carbons will resonate in the aromatic region, with their specific shifts influenced by their position relative to the oxazole substituent.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1550 | Strong | Oxazole ring C=N stretch |

| ~1100 | Strong | Oxazole ring C-O-C stretch |

| ~760, 690 | Strong | Aromatic C-H out-of-plane bend |

| ~650 | Medium | C-Br stretch |

Methodology for Prediction

The predicted IR absorption bands are based on established correlation tables for characteristic functional group frequencies. The presence of the phenyl group will give rise to aromatic C-H and C=C stretching vibrations. The oxazole ring has characteristic C=N and C-O-C stretching frequencies. The C-Br bond will also have a characteristic absorption in the fingerprint region.

Experimental Protocol for IR Spectroscopy (Thin Film Method)

-

Sample Preparation: Dissolve a small amount of 4-Bromo-2-phenyloxazole in a volatile solvent like dichloromethane.[1]

-

Film Deposition: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound.[1][2]

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

Interpretation of the Predicted Spectrum

The IR spectrum will be dominated by absorptions from the aromatic and heterocyclic rings. The C-H stretching of the aromatic rings will appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the rings will give rise to a series of bands in the 1480-1600 cm⁻¹ region. A strong band around 1100 cm⁻¹ is expected for the C-O-C stretching of the oxazole ring. The out-of-plane C-H bending of the monosubstituted phenyl ring will result in strong absorptions around 760 and 690 cm⁻¹. Finally, the C-Br stretching vibration is expected in the lower frequency region, around 650 cm⁻¹.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Major Fragment Ions (Electron Ionization - EI)

| m/z | Proposed Fragment Structure |

| 225/223 | [M]⁺˙ (Molecular Ion) |

| 197/195 | [M - CO]⁺˙ |

| 144 | [M - Br]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Methodology for Prediction

The fragmentation pattern is predicted based on the principles of electron ionization mass spectrometry, where the initial event is the formation of a molecular ion. Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. For 4-Bromo-2-phenyloxazole, the presence of bromine will lead to a characteristic isotopic pattern for bromine-containing fragments (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation pathways for such aromatic heterocycles include the loss of small, stable neutral molecules like carbon monoxide (CO). Cleavage of the C-Br bond or fragmentation of the phenyl group are also expected.

Experimental Protocol for Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the ion source, either via a direct insertion probe or as the eluent from a gas chromatograph.

-

Ionization: Use a standard electron ionization energy of 70 eV.[3][4]

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

-

Detection: Detect the ions and generate a mass spectrum.

Predicted Fragmentation Pathway

Caption: Predicted fragmentation pathway of 4-Bromo-2-phenyloxazole under EI-MS.

Interpretation of the Predicted Mass Spectrum

The mass spectrum should clearly show the molecular ion peak [M]⁺˙ at m/z 223 and 225, with approximately equal intensity, confirming the presence of one bromine atom. A significant fragment ion is expected at m/z 195/197, corresponding to the loss of a neutral CO molecule from the molecular ion. Another important fragment would be at m/z 144, resulting from the loss of a bromine radical. The presence of a benzoyl cation at m/z 105 and a phenyl cation at m/z 77 would further confirm the 2-phenyl substitution on the oxazole ring.

Conclusion

This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 4-Bromo-2-phenyloxazole. The predicted spectra are based on established spectroscopic principles and data from analogous compounds. These predictions offer a valuable reference for the identification and structural confirmation of this important heterocyclic compound. While these theoretical data provide a strong foundation for characterization, it is imperative that they are validated against experimentally acquired data for definitive structural elucidation and quality control in any research or development setting.

References

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Available at: [Link]

-

Kintek Solution. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Available at: [Link]

-

Wikipedia. Electron ionization. Available at: [Link]

-

LCGC International. Understanding Electron Ionization Processes for GC–MS. Available at: [Link]

-

University of California, Davis. Chapter 2: Basics of the NMR Experiment. Available at: [Link]

-

University of Wisconsin-Madison, Chemistry Department. Optimized Default 1H Parameters. Available at: [Link]

-

Wikipedia. Electron ionization. Available at: [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-2-phenyloxazole: Molecular Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-2-phenyloxazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational chemical data with practical insights into its synthesis, characterization, and burgeoning applications, particularly its role as a valuable scaffold in drug discovery.

Molecular Structure and Physicochemical Properties

4-Bromo-2-phenyloxazole is a five-membered aromatic heterocycle containing an oxazole ring substituted with a phenyl group at the 2-position and a bromine atom at the 4-position. The presence of the bromine atom and the phenyl group significantly influences the molecule's electronic properties, reactivity, and biological activity.

The molecular structure of 4-Bromo-2-phenyloxazole is depicted below:

Caption: Molecular Structure of 4-Bromo-2-phenyloxazole.

A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.05 g/mol | [1] |

| CAS Number | 861440-59-7 | |

| Appearance | White to off-white solid | |

| Density | 1.5±0.1 g/cm³ | |

| Boiling Point | 308.3±34.0 °C at 760 mmHg | |

| Flash Point | 140.2±25.7 °C | |

| LogP | 3.13 |

Synthesis of 4-Bromo-2-phenyloxazole

The synthesis of 4-Bromo-2-phenyloxazole can be achieved through several established synthetic routes for oxazole formation. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. A common and effective method is a variation of the Robinson-Gabriel synthesis.[2]

Proposed Synthetic Protocol: Modified Robinson-Gabriel Synthesis

This protocol outlines a plausible and efficient laboratory-scale synthesis of 4-Bromo-2-phenyloxazole. The causality behind the experimental choices is to first form the α-bromo ketone, which then undergoes cyclization with an amide to form the oxazole ring.

Caption: Proposed synthetic workflow for 4-Bromo-2-phenyloxazole.

Step-by-Step Methodology:

-

Bromination of Phenylacetone:

-

In a well-ventilated fume hood, dissolve phenylacetone (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the stirred solution at room temperature. The bromine is the electrophile that will react at the α-carbon of the ketone.

-

Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice water to precipitate the α-bromo phenylacetone.

-

Collect the solid by filtration, wash with cold water to remove residual acid, and dry under vacuum.

-

-

Cyclization to form 4-Bromo-2-phenyloxazole:

-

Combine the crude α-bromo phenylacetone (1 equivalent) and benzamide (1.2 equivalents) in a round-bottom flask.

-

Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) dropwise at 0 °C. This facilitates the cyclodehydration to form the oxazole ring.

-

Allow the reaction mixture to warm to room temperature and then heat under reflux for 2-6 hours, monitoring by TLC.

-

After cooling, cautiously neutralize the reaction mixture with a suitable base (e.g., a saturated solution of sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-Bromo-2-phenyloxazole.

-

Spectroscopic Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons.

-

A singlet for the proton at the 5-position of the oxazole ring, likely in the range of δ 7.5-8.0 ppm.

-

Multiplets for the phenyl protons at the 2-position, typically appearing in the δ 7.3-8.1 ppm region. The protons ortho to the oxazole ring will be the most deshielded.

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide key information about the carbon framework.

-

The carbon atoms of the oxazole ring are expected to resonate at approximately δ 150-165 ppm (C2), δ 120-130 ppm (C4-Br), and δ 135-145 ppm (C5).

-

The phenyl carbons will appear in the aromatic region (δ 125-135 ppm), with the ipso-carbon attached to the oxazole ring resonating at a distinct chemical shift.

-

3.2. Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern would likely involve the loss of CO, Br, and cleavage of the phenyl group.

Applications in Drug Discovery and Medicinal Chemistry

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[5] 4-Bromo-2-phenyloxazole serves as a versatile building block, or synthon, for the synthesis of more complex molecules with therapeutic potential.

The bromine atom at the 4-position is particularly significant as it provides a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of new chemical entities.

Potential therapeutic areas where derivatives of 4-Bromo-2-phenyloxazole may find application include:

-

Anticancer Agents: Many oxazole-containing compounds have demonstrated potent cytotoxic activity against various cancer cell lines.

-

Antimicrobial Agents: The oxazole nucleus is a key component of several antibacterial and antifungal drugs.[6]

-

Anti-inflammatory Agents: Certain oxazole derivatives have shown promise as inhibitors of inflammatory pathways.

The lipophilicity imparted by the phenyl group and the bromine atom can also enhance the ability of these molecules to cross cellular membranes, a desirable property for many drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromo-2-phenyloxazole. While a specific safety data sheet (SDS) for this compound is not universally available, the following guidelines are based on the known hazards of similar brominated aromatic compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

4-Bromo-2-phenyloxazole is a chemically significant molecule with a well-defined structure and predictable physicochemical properties. Its utility as a synthetic intermediate is underscored by the reactivity of the bromine atom, which allows for the facile generation of diverse molecular libraries for drug discovery and materials science applications. The inherent biological potential of the 2-phenyloxazole core, combined with the opportunities for chemical modification, positions 4-Bromo-2-phenyloxazole as a valuable tool for researchers and scientists in the pharmaceutical and chemical industries. Further exploration of its biological activities and the development of novel derivatives are promising avenues for future research.

References

-

Supporting Information. Royal Society of Chemistry. [Link]

-

Supporting Information. New Journal of Chemistry. [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

-

National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 4-bromo-2-chlorophenyl (E)-3-[4-(undecyloxy)phenyl]acrylate. PubMed Central. [Link]

-

National Center for Biotechnology Information. Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate. PubMed Central. [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of Phenyloxadiazole Sulfoxide Derivatives as Potent Pseudomonas aeruginosa Biofilm Inhibitors. MDPI. [Link]

-

National Center for Biotechnology Information. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][3][6]triazines. PubMed Central. [Link]

-

ResearchGate. Synthesis of 5‐bromo‐2‐phenyloxazole 29. [Link]

-

PSE Community.org. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

-

Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

National Center for Biotechnology Information. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. PubMed Central. [Link]

-

MDPI. Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. MDPI. [Link]

-

M-A-S-T-E-R.org. compared using 13C nmr spectroscopy. [Link]

-

ResearchGate. 1H NMR spectrum of compound 4. [Link]

-

MDPI. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. [Link]

Sources

- 1. 4-Bromo-2-phenyloxazole | 861440-59-7 | LJB44059 [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]

The Enduring Legacy of the Oxazole Core: A Technical Guide from Discovery to Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole, a five-membered aromatic heterocycle, stands as a cornerstone of modern medicinal chemistry. Its versatile structure, characterized by unique electronic properties and the capacity for crucial molecular interactions, has cemented its role as a privileged scaffold in the design of therapeutic agents. This in-depth technical guide navigates the journey of substituted oxazoles, from their initial discovery and the elucidation of foundational synthetic methodologies to their current prominence in rational drug design. We will provide a comprehensive exploration of key synthetic strategies, including detailed experimental protocols and mechanistic insights, and delve into the structure-activity relationships of notable oxazole-containing drugs. This guide is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, offering both historical context and practical knowledge.

A Historical Perspective: The Dawn of Oxazole Chemistry

The story of substituted oxazoles is a compelling narrative of scientific inquiry, beginning in the late 19th and early 20th centuries. While the parent oxazole was known, the ability to predictably synthesize its substituted derivatives unlocked its true potential.

Early Pioneers: Fischer, Robinson, and Gabriel

The foundational work on oxazole synthesis was laid by chemical titans of the era. In 1896, Emil Fischer reported an early method for the preparation of 2,5-disubstituted oxazoles.[1] However, it was the independent and concurrent work of Sir Robert Robinson (1909) and Siegmund Gabriel (1910) that established the first truly general and reliable route, now known as the Robinson-Gabriel synthesis .[1][2][3] This method, involving the cyclodehydration of α-acylamino ketones, was a pivotal moment, opening the door for systematic exploration of the chemical space and properties of 2,5-disubstituted oxazoles.[1][2][3] Siegmund Gabriel, a German chemist, made numerous contributions to the field of heterocyclic chemistry, and his work on oxazoles was a significant part of his legacy.[4][5][6]

Expanding the Synthetic Toolbox: The Van Leusen Reaction

For several decades, the Robinson-Gabriel synthesis remained the primary method for accessing oxazoles. However, in 1977, a significant breakthrough came with the development of the van Leusen reaction .[7] This innovative method, utilizing tosylmethyl isocyanide (TosMIC), provided a new avenue for the synthesis of 5-substituted oxazoles from aldehydes.[8][9] The van Leusen reaction offered milder conditions and a different substitution pattern, greatly expanding the diversity of accessible oxazole derivatives.[8]

Foundational Synthetic Methodologies: Protocols and Mechanisms

A deep understanding of the classical methods for oxazole synthesis is essential for any researcher in this field. Here, we provide detailed protocols and mechanistic diagrams for the two most influential named reactions.

The Robinson-Gabriel Synthesis

This method remains a workhorse for the preparation of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.[1] The reaction proceeds via the cyclodehydration of an α-acylamino ketone, typically under acidic conditions.[2][3]

Materials:

-

2-Benzamidoacetophenone (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.2 eq)

-

Acetic Anhydride (solvent)

Procedure:

-

In a round-bottom flask, dissolve 2-benzamidoacetophenone in acetic anhydride.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add concentrated sulfuric acid dropwise with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 90-100°C and maintain for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 2,5-diphenyloxazole.

Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting material on a TLC plate. The final product's identity and purity can be confirmed by melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Caption: Mechanism of the Robinson-Gabriel Synthesis.

The Van Leusen Oxazole Synthesis

This method is particularly valuable for the synthesis of 5-substituted oxazoles from aldehydes and TosMIC.[8][9]

Materials:

-

Benzaldehyde (1.0 eq)

-

Tosylmethyl isocyanide (TosMIC) (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Methanol (solvent)

Procedure:

-

To a round-bottom flask, add benzaldehyde, TosMIC, and potassium carbonate.

-

Add methanol as the solvent.

-

Stir the reaction mixture at room temperature for 8-12 hours, or gently reflux for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

To the residue, add water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield 5-phenyloxazole.

Self-Validating System: Reaction completion is monitored by TLC. The structure of the purified product is confirmed by spectroscopic methods.

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

The Oxazole Motif in Modern Drug Discovery

The oxazole ring is a highly sought-after scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various non-covalent interactions with biological targets.[10][11]

Structure-Activity Relationships (SAR) of Oxazole-Containing Drugs

The strategic placement of substituents on the oxazole ring allows for the fine-tuning of a compound's pharmacological profile. SAR studies have revealed key insights into how different substitution patterns influence potency, selectivity, and pharmacokinetic properties.

| Drug Class | Key SAR Insights | Example(s) |

| Kinase Inhibitors | The oxazole nitrogen often acts as a hydrogen bond acceptor with the hinge region of the kinase. Substituents at the 2- and 5-positions can be modified to enhance potency and selectivity by occupying specific pockets in the ATP-binding site. | Dasatinib, Imatinib |

| Antibacterial Agents | The oxazole can serve as a bioisostere for other functional groups, improving metabolic stability and cell permeability. Specific substitutions can enhance binding to bacterial enzymes or ribosomes. | Sulfamethoxazole, Linezolid |